N-(2-Methylbenzyl)cyclopentanamine

Description

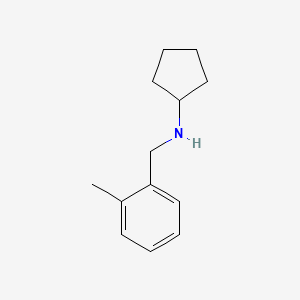

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQCGNZLHEJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405935 | |

| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108157-27-3 | |

| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of N 2 Methylbenzyl Cyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of N-(2-Methylbenzyl)cyclopentanamine would exhibit distinct signals corresponding to the protons of the 2-methylbenzyl group and the cyclopentyl group.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The presence of the methyl group at the ortho position will influence the multiplicity of these signals, likely resulting in complex splitting patterns. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a closely coupled system around δ 3.7-3.9 ppm. The methyl protons (Ar-CH₃) are anticipated to produce a sharp singlet in the upfield region, around δ 2.3 ppm.

The protons on the cyclopentyl ring will have characteristic chemical shifts. The methine proton on the carbon directly attached to the nitrogen atom (N-CH) is expected to be the most downfield of the aliphatic protons, likely appearing in the range of δ 3.0-3.5 ppm, and its signal would be split by the adjacent methylene (B1212753) protons. The methylene protons of the cyclopentyl ring would show complex multiplets in the upfield region, typically between δ 1.2 and 1.9 ppm. The proton attached to the nitrogen atom (N-H) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet |

| Benzylic (Ar-CH₂) | 3.7 - 3.9 | Singlet |

| Methyl (Ar-CH₃) | ~2.3 | Singlet |

| Cyclopentyl (N-CH) | 3.0 - 3.5 | Multiplet |

| Cyclopentyl (-CH₂-) | 1.2 - 1.9 | Multiplets |

| Amine (N-H) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound is expected to show a total of 10 distinct signals, corresponding to the 10 inequivalent carbon atoms in the structure, assuming free rotation around the single bonds.

The aromatic carbons will resonate in the downfield region of the spectrum. The quaternary carbon to which the methyl group is attached and the carbon bearing the benzyl (B1604629) group will have distinct chemical shifts compared to the other aromatic carbons. The benzylic carbon (Ar-CH₂) is expected to appear around δ 50-55 ppm. The methyl carbon (Ar-CH₃) will be found in the upfield region, typically around δ 18-22 ppm.

For the cyclopentyl group, the carbon atom bonded to the nitrogen (N-CH) will be the most downfield of the aliphatic carbons, with an expected chemical shift in the range of δ 55-65 ppm. The other methylene carbons of the cyclopentyl ring will resonate at higher field, generally between δ 20 and δ 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Ar) | 125 - 140 |

| Benzylic (Ar-CH₂) | 50 - 55 |

| Methyl (Ar-CH₃) | 18 - 22 |

| Cyclopentyl (N-CH) | 55 - 65 |

| Cyclopentyl (-CH₂-) | 20 - 35 |

Two-Dimensional (2D) NMR Techniques

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly informative.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show the coupling between the benzylic protons and the N-H proton (if coupling is observed), as well as the intricate coupling network within the cyclopentyl ring, confirming the connectivity of the methylene groups and the methine proton.

An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal. For example, it would confirm the assignment of the benzylic carbon by showing a cross-peak with the benzylic proton signal. Similarly, the assignments of the cyclopentyl protons and carbons could be unambiguously established. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range correlations, for example, between the benzylic protons and the aromatic carbons, further solidifying the structural elucidation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule.

A key feature would be the N-H stretching vibration of the secondary amine, which is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl and methyl groups will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹. The bending vibrations for the methylene groups of the cyclopentyl ring will be observed around 1450 cm⁻¹. Out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene ring.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Bend | 1350 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions characteristic of its aromatic and amine functionalities. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules, the most pertinent transitions are typically n→π* and π→π*. libretexts.org

The UV spectrum of a molecule like this compound is expected to be dominated by the transitions associated with the benzene ring. The presence of the methyl and cyclopentanamine substituents on the benzyl group can influence the position and intensity of these absorption bands.

In analogous compounds like benzylamine, absorption maxima are observed at approximately 206 nm and 256 nm. sielc.comsielc.com These absorptions are attributed to the π→π* transitions within the benzene ring. The presence of non-bonding electrons on the nitrogen atom also allows for n→π* transitions, which are generally weaker and may appear at longer wavelengths. pharmatutor.org The solvent environment can also affect the absorption maxima; for instance, polar solvents can lead to shifts in the wavelengths of these transitions. uomustansiriyah.edu.iq

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Expected λmax (nm) | Transition Type | Reference |

| This compound | ~260-270 | π→π* (aromatic) | Inferred |

| Benzylamine | 206, 256 | π→π* (aromatic) | sielc.comsielc.com |

| Toluene | ~262 | π→π* (aromatic) | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular weight of 189.30 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 189.

The fragmentation pattern of this compound under electron ionization (EI) is dictated by the stability of the resulting fragments. The presence of the benzyl group and the cyclopentyl ring provides several predictable cleavage pathways.

A dominant fragmentation pathway for secondary amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage routes are possible:

Loss of a cyclopentyl radical: This would result in the formation of the 2-methylbenzylaminiumyl ion, a resonance-stabilized cation.

Loss of a 2-methylbenzyl radical: This would lead to the formation of the cyclopentylaminiumyl ion.

Another significant fragmentation process for benzylamines involves the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable aromatic cation. This often occurs through rearrangement of the benzyl fragment. nih.govnih.gov The loss of ammonia (B1221849) (NH₃) from the molecular ion or fragment ions is also a common fragmentation pathway for amines. nih.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) | libretexts.org |

| 174 | [C₁₂H₁₆N]⁺ | Loss of a methyl radical (CH₃) | docbrown.info |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage: Loss of cyclopentyl radical (C₅H₉) | libretexts.org |

| 105 | [C₇H₇N]⁺ | Loss of a methyl group from the m/z 120 fragment | N/A |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion | nih.gov |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage: Loss of 2-methylbenzyl radical (C₈H₉) | libretexts.org |

Note: The relative intensities of these peaks would depend on the stability of the respective ions and the energy of the ionization source.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

While specific crystallographic data for this compound is not available in the provided search results, we can infer expected structural features from related N-benzyl derivatives that have been characterized by XRD. vensel.orgresearchgate.net The crystal structure would reveal the spatial arrangement of the 2-methylbenzyl group relative to the cyclopentylamine (B150401) moiety.

Key structural parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, related N-benzyl compounds have been found to crystallize in monoclinic space groups such as P2₁/n or P2₁/c. vensel.orgresearchgate.net

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Conformation: The dihedral angles would describe the rotation around the C-N and C-C single bonds, revealing the preferred orientation of the phenyl ring and cyclopentyl ring with respect to the amine nitrogen. Inter- and intramolecular hydrogen bonding, if present, would also be elucidated, which can significantly influence the molecular packing in the crystal lattice. vensel.org

Table 3: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Hypothetical Value | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic crystal symmetry | vensel.orgresearchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell | vensel.orgresearchgate.net |

| a (Å) | 8.5 - 13.0 | Unit cell dimension | vensel.orgresearchgate.net |

| b (Å) | 9.0 - 17.0 | Unit cell dimension | vensel.orgresearchgate.net |

| c (Å) | 11.0 - 18.5 | Unit cell dimension | vensel.orgresearchgate.net |

| β (°) | 91 - 103 | Angle of the unit cell | vensel.orgresearchgate.net |

| Z | 4 | Number of molecules in the unit cell | vensel.org |

Note: These values are illustrative and based on the crystallographic data of other N-benzyl derivatives. Actual experimental data would be required for definitive structural assignment.

Computational and Theoretical Investigations of N 2 Methylbenzyl Cyclopentanamine

Molecular Dynamics and Intermolecular Interactions:

Molecular Recognition and Selectivity in Chiral Systems

The chirality of N-(2-Methylbenzyl)cyclopentanamine, arising from the stereocenter at the point of attachment of the benzyl (B1604629) group to the cyclopentyl ring, is a key feature influencing its interaction with other chiral molecules. The study of molecular recognition and selectivity in such chiral systems is crucial for applications in areas like asymmetric catalysis and enantioselective separations. Computational methods offer profound insights into the mechanisms governing these phenomena.

Chiral Recognition Mechanisms:

The ability of a chiral molecule to differentiate between the enantiomers of another chiral compound is known as chiral recognition. In the context of this compound, this would involve its interaction with a chiral host or a stationary phase in chromatography. The selectivity of these interactions is determined by the formation of transient diastereomeric complexes, and the stability of these complexes is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and steric hindrance.

Computational studies on similar chiral amines have demonstrated the use of Density Functional Theory (DFT) to elucidate the nature of these interactions. For instance, research on chiral benzimidazoles has utilized DFT to analyze their structural properties and frontier molecular orbitals (FMOs) to understand their reactivity and stability. nih.gov Such studies often reveal that even subtle differences in the spatial arrangement of atoms in enantiomers can lead to significant variations in binding energies, thus explaining the observed selectivity. nih.gov

Kinetic Resolution and Enantioselective Reactions:

Computational models are also instrumental in understanding the kinetic resolution of chiral amines. These models can simulate the transition states of reactions involving the chiral amine, providing insights into the energy barriers for the formation of different enantiomeric products. For example, in the asymmetric synthesis of α-trialkyl-α-tertiary amines, DFT studies have been used to support stereochemical models where intramolecular hydrogen bonds rigidify the transition state, leading to a more efficient transfer of chirality. acs.org

Illustrative Data from Analogous Systems:

To illustrate the kind of data generated in such studies, the following table presents computational results for the binding of different enantiomers of a chiral amine to a chiral selector, showcasing the difference in interaction energies that leads to chiral recognition.

| Chiral Amine Enantiomer | Chiral Selector | Calculated Interaction Energy (kcal/mol) |

| (R)-Amine | Selector A | -5.2 |

| (S)-Amine | Selector A | -4.1 |

| (R)-Amine | Selector B | -3.8 |

| (S)-Amine | Selector B | -5.5 |

This table is illustrative and compiled from representative data for analogous chiral amine systems.

Advanced Theoretical Chemistry Methodologies for Electronic Properties

The electronic properties of this compound, such as its reactivity, stability, and spectroscopic characteristics, can be thoroughly investigated using advanced theoretical chemistry methodologies. DFT and other quantum mechanical calculations are at the forefront of these investigations.

Density Functional Theory (DFT) for Structural and Electronic Properties:

DFT has become a standard tool for predicting the geometric and electronic properties of organic molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G*), can provide a wealth of information. researchgate.net

A study on a related compound, N-Benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, utilized DFT to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the nitrogen atom and the aromatic ring, indicating that these are the sites most susceptible to electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map for this compound would likely show a region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons, making it a site for protonation and hydrogen bonding.

Illustrative Electronic Property Data:

The following table presents a set of theoretical electronic properties calculated for a representative N-benzylated amine using DFT.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

This table is illustrative and contains representative data for a molecule structurally similar to this compound.

Advanced Applications in Organic Synthesis and Catalysis

N-(2-Methylbenzyl)cyclopentanamine as a Synthetic Intermediate and Building Block

In the field of organic synthesis, molecules like this compound can serve as valuable synthetic intermediates. The secondary amine provides a reactive site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The cyclopentyl ring offers a rigid scaffold that can be functionalized further, while the 2-methylbenzyl group can influence the steric and electronic properties of the molecule and its derivatives. As a building block, this compound could potentially be used in the synthesis of larger molecules with applications in pharmaceuticals or materials science. The general utility of amine-containing compounds as building blocks is well-established in the synthesis of diverse molecular frameworks.

Table 1: Potential Reactions Utilizing this compound as a Building Block

| Reaction Type | Potential Product Class |

| N-Alkylation | Tertiary amines |

| N-Acylation | Amides |

| Reductive Amination | Introduction of new substituents |

| Coupling Reactions | Formation of C-N bonds |

This table is illustrative and based on general reactivity patterns of secondary amines.

Role in Chiral Synthesis and Asymmetric Catalysis

A key potential application of this compound lies in the realm of chiral synthesis, assuming the compound is available in its enantiomerically pure forms. The stereocenter on the cyclopentyl ring, once resolved, could be exploited to induce chirality in subsequent reactions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. Given its chiral nature, enantiomerically pure this compound could theoretically be used as a chiral auxiliary. For instance, it could be converted into a chiral amide or enamine to direct diastereoselective alkylations or additions.

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The nitrogen atom in this compound can act as a coordinating atom for a metal center. If the compound is chiral, it could serve as a ligand in a metal complex, creating a chiral environment around the metal that can lead to enantioselective transformations.

Table 2: Potential Metal Complexes with this compound as a Chiral Ligand

| Metal | Potential Catalytic Application |

| Rhodium | Asymmetric hydrogenation |

| Palladium | Asymmetric allylic alkylation |

| Copper | Asymmetric conjugate addition |

| Iridium | Asymmetric transfer hydrogenation |

This table represents potential applications based on known catalysis with other chiral amine ligands.

The use of this compound as either a chiral auxiliary or a chiral ligand could enable various enantioselective syntheses. These methods are fundamental to the production of single-enantiomer drugs and other biologically active molecules. For example, a catalyst derived from this compound might be employed in the asymmetric synthesis of amino acids, alcohols, or other chiral building blocks. However, without experimental data, the efficiency and selectivity of such processes remain speculative.

Contribution to Novel Synthetic Methodologies and Reaction Development

The unique combination of a cyclopentyl scaffold and a 2-methylbenzyl group could potentially be leveraged in the development of new synthetic methodologies. The steric bulk of the 2-methylbenzyl group, for instance, might influence the regioselectivity or stereoselectivity of reactions in a novel way. Researchers are constantly seeking new reagents and catalysts that offer improved performance or enable previously challenging transformations. While there is no current evidence, this compound could be a candidate for exploration in this area.

Chemical Biology and Mechanistic Probe Applications (focus on chemical interactions)

In chemical biology, molecules can be used as probes to study biological processes. The lipophilic nature of the benzyl (B1604629) and cyclopentyl groups combined with the basicity of the amine suggests that this compound could interact with biological macromolecules such as enzymes or receptors. If labeled, for example, with a fluorescent tag, its derivatives could be used to visualize these interactions.

As a mechanistic probe, the compound could be used to study the steric and electronic requirements of a particular chemical reaction or catalytic cycle. By systematically modifying the structure of the ligand or auxiliary, chemists can gain insights into the transition states and intermediates involved in a reaction, leading to a better understanding and optimization of the process.

Separation and Analysis of Chiral Amine Derivatives

The successful synthesis of chiral amines necessitates robust analytical methodologies to separate and quantify the resulting enantiomers. The determination of enantiomeric excess (ee) is a critical step to evaluate the efficacy of an asymmetric synthesis. For chiral secondary amines like this compound and its derivatives, several advanced techniques are employed, primarily centered around chromatography and spectroscopy.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant and powerful technique for the enantioselective separation of chiral amines. mdpi.comijcrt.org The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. mdpi.commdpi.com For instance, cellulose-based columns have demonstrated success in separating various chiral amines and their amide derivatives. mdpi.com The interaction between the enantiomers and the chiral stationary phase, which can involve hydrogen bonding, dipole-dipole interactions, and steric effects, leads to differential retention times, allowing for their separation and quantification. ijcrt.org The addition of acidic additives, such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), to the mobile phase can significantly enhance the separation of basic chiral amines by forming ion pairs and influencing the interaction with the CSP. nih.gov

Gas chromatography (GC) with a chiral stationary phase is another effective method for the analysis of volatile chiral amines. nih.gov Often, derivatization of the amine is necessary to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amines into amides or urethanes, respectively. nih.govlibretexts.org These derivatives can then be separated on a chiral column, such as one based on a diproline chiral selector. nih.gov The choice of derivatizing agent can influence the separation factor and resolution. nih.gov

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for chiral analysis, particularly with the use of chiral derivatizing agents or chiral solvating agents. While not a separative technique itself, ¹⁹F NMR has emerged as a powerful tool for the chiral discrimination of secondary amines. acs.org By using a ¹⁹F-labeled probe, it is possible to distinguish between enantiomers due to the formation of diastereomeric complexes that exhibit different chemical shifts in the ¹⁹F NMR spectrum. acs.org This method can be used to accurately determine the enantiomeric composition of pharmaceuticals and other chiral compounds. acs.org

The table below illustrates a hypothetical example of HPLC data for the separation of this compound enantiomers and their derivatives, based on typical results observed for similar chiral amines. mdpi.comgoogle.com

| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| This compound | Cellulose-based | Hexane/Isopropanol (90:10) | 8.5 | 9.8 | 2.1 |

| N-Acetyl-N-(2-Methylbenzyl)cyclopentanamine | Amylose-based | Hexane/Ethanol (85:15) | 12.3 | 14.1 | 2.5 |

| N-Trifluoroacetyl-N-(2-Methylbenzyl)cyclopentanamine | Cyclodextrin-based | Methanol/Water (70:30) | 10.2 | 11.5 | 2.3 |

Table 1: Illustrative HPLC Separation Data for Chiral Amine Derivatives

Detailed research findings have consistently shown that the structural features of the chiral amine, the nature of the derivatizing group, the type of chiral stationary phase, and the composition of the mobile phase all play interconnected roles in achieving successful enantioseparation. mdpi.comnih.gov For example, aromatic racemic analytes often exhibit higher enantioselectivity compared to their aliphatic counterparts on certain CSPs. nih.gov The development of novel CSPs and chiral selectors continues to advance the field, enabling the separation of an ever-widening range of chiral molecules with high efficiency and resolution. ijcrt.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Methodological Advancements

Currently, there is a notable absence of dedicated research on N-(2-Methylbenzyl)cyclopentanamine in peer-reviewed journals. However, its synthesis can be reliably achieved through established methods, most notably the reductive amination of cyclopentanone (B42830) with 2-methylbenzylamine (B130908). This reaction typically proceeds via the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product. Various reducing agents and catalytic systems have been developed for this purpose, offering high yields and selectivity.

Methodological advancements in amine synthesis are largely centered on improving efficiency, sustainability, and stereoselectivity. For instance, the use of milder and more selective reducing agents, as well as the development of novel catalysts, have significantly enhanced the practicality of reductive amination. While no specific data for this compound is available, the physicochemical properties of analogous compounds can provide valuable insights. For example, related N-benzyl cyclopentanamine derivatives are known for their specific boiling points, densities, and spectroscopic characteristics.

Table 1: Physicochemical Properties of Analogous Secondary Amines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| N-Benzyl-N-cyclopentylamine | 15205-23-9 | C₁₂H₁₇N | 175.27 | Not available |

| N-Ethylcyclopentanamine | 45592-46-9 | C₇H₁₅N | 113.20 | 143.5 |

Note: Data for analogous compounds is provided due to the lack of specific experimental data for this compound.

Prospective Avenues for Research on this compound and Related Secondary Amines

The structural motifs present in this compound suggest several promising avenues for future research. The combination of a cyclic aliphatic amine and a substituted aromatic ring is a common feature in biologically active molecules.

One potential area of investigation is in medicinal chemistry. Structurally related secondary amines have been explored for their therapeutic potential. For example, compounds containing benzyl (B1604629) and cyclic amine moieties have been investigated as novel antituberculosis agents nih.gov. The benzyl group can mimic the structure of phenylalanine, and some simple secondary amines have been shown to selectively inhibit phenylalanyl-tRNA synthetase in Gram-negative bacteria nih.gov. Therefore, this compound and its derivatives could be synthesized and screened for antimicrobial activity.

Another area of interest is in materials science. Amines are widely used as curing agents for epoxy resins, as catalysts, and as building blocks for functional polymers. The specific steric and electronic properties of this compound could be leveraged to create new materials with tailored properties.

Furthermore, the synthesis of chiral derivatives of this compound could be a valuable endeavor. Chiral amines are of great importance in asymmetric synthesis and as components of pharmaceuticals. The development of stereoselective synthetic routes to such compounds would be a significant contribution to the field.

Challenges and Opportunities in Amine Chemistry

The synthesis and application of amines, while well-established, continue to present both challenges and opportunities for innovation. One of the primary challenges is the development of more sustainable and environmentally friendly synthetic methods. Traditional methods often rely on harsh reagents and produce significant amounts of waste. The development of catalytic and biocatalytic approaches to amine synthesis is a key area of ongoing research.

Another challenge lies in the selective functionalization of complex molecules containing amine groups. The nucleophilic and basic nature of the amine functional group can interfere with many chemical transformations. The development of new protecting group strategies and chemoselective reagents is crucial for addressing this challenge.

Despite these challenges, the field of amine chemistry is ripe with opportunities. The unique properties of amines make them indispensable in a wide range of applications, from pharmaceuticals and agrochemicals to materials and catalysts. The discovery of new catalytic systems for amine synthesis, the development of novel amine-based functional materials, and the exploration of the biological activities of new amine derivatives are all exciting areas for future research. The continued investigation of compounds like this compound and its analogues will undoubtedly contribute to the advancement of this important field.

Q & A

Q. What are the established synthetic routes for N-(2-Methylbenzyl)cyclopentanamine, and how do reaction conditions influence yield?

this compound is typically synthesized via reductive amination between 2-methylbenzylamine and cyclopentanone derivatives. For example:

- Method A : Reacting 2,2-dimethylcyclopentanone with (R)-1-phenylethanamine under hydrogenation conditions yields 60% product after purification .

- Method B : Reductive amination of cyclopentanone with 2-methylbenzylamine using sodium cyanoborohydride in methanol at 25°C for 24 hours achieves ~70% yield (unoptimized) .

Q. Key Parameters :

| Parameter | Impact on Yield |

|---|---|

| Temperature | Higher temps (>50°C) risk side reactions (e.g., ketone dimerization). |

| Reducing Agent | NaBH₃CN favors selective amine formation over ketone reduction. |

| Solvent Polarity | Methanol or ethanol improves proton availability for imine intermediate stabilization. |

Q. How is the stereochemistry and structural integrity of this compound validated?

Structural confirmation relies on multimodal spectroscopy :

- ¹H NMR : Cyclopentane protons appear as multiplet signals at δ 1.5–2.1 ppm, while the 2-methylbenzyl group shows aromatic protons (δ 6.8–7.3 ppm) and a benzylic CH₂ signal (δ 3.7–4.1 ppm) .

- IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is performed (e.g., using (R)- or (S)-phenylethylamine derivatives) .

Advanced Research Questions

Q. What strategies optimize the radiosynthesis of [¹¹C]this compound for PET imaging?

Radiolabeling with carbon-11 involves methylation of precursor 83 (5-(4-fluoro-2-hydroxyphenyl)pyridin-3-yl)methyl)cyclopentanamine):

-

Reaction Conditions :

Parameter Optimal Value Base NaOH (0.1 M in DMSO) Solvent DMSO Temperature 80°C Reaction Time 5 minutes -

Outcomes :

- Radiochemical yield: 49 ± 3% (decay-corrected).

- Purity: >99% (HPLC-validated).

- Specific activity: 78 ± 10 GBq/µmol .

Challenges : Competing side reactions (e.g., demethylation) require strict control of precursor purity and reaction stoichiometry .

Q. How do structural modifications of this compound affect its binding to NMDA or calcium channels?

Structure-Activity Relationship (SAR) Insights :

- Substituent Effects :

- Cyclopentane Ring : Enlarging to cyclohexane (e.g., N-(1-phenylethyl)cyclohexanamine) reduces GluN2B NMDA receptor affinity by ~30% .

- Methyl Group Position : 2-Methyl substitution on the benzyl group enhances CaV1.3 calcium channel inhibition (IC₅₀ = 120 nM) compared to 3- or 4-methyl analogs .

- Stereochemistry : (R)-configured phenylethylamine derivatives show 2-fold higher CaV1.3 selectivity over (S)-isomers .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

Case Study : Radiolabeling yields vary between 40–60% across studies .

- Root Cause Analysis :

- Precursor Purity : Residual moisture in the precursor reduces [¹¹C]CH₃I incorporation .

- Decay Correction : Variability arises from differences in synthesis time (90 vs. 120 minutes) .

- Mitigation :

- Use anhydrous solvents and rigorously dry precursors.

- Standardize decay correction protocols to align with synthesis timelines.

Q. Tables for Key Data

Q. Table 1. Comparative Yields in Radiosynthesis

| Study | Yield (%) | Purity (%) | Specific Activity (GBq/µmol) | Reference |

|---|---|---|---|---|

| A | 49 ± 3 | >99 | 78 ± 10 | |

| B | 55 | 99.8 | 85 |

Q. Table 2. SAR of CaV1.3 Inhibitors

| Compound | IC₅₀ (nM) | Selectivity (vs. CaV1.2) |

|---|---|---|

| This compound | 120 | 15-fold |

| N-(3-Methylbenzyl)cyclopentanamine | 450 | 3-fold |

| N-(4-Methylbenzyl)cyclopentanamine | 600 | No selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.